5(Z),11(Z),14(Z)-Eicosatrienoic acid

Beschreibung

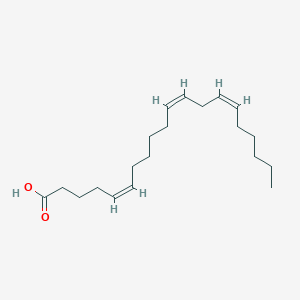

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(5Z,11Z,14Z)-icosa-5,11,14-trienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-7,9-10,15-16H,2-5,8,11-14,17-19H2,1H3,(H,21,22)/b7-6-,10-9-,16-15- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRHHYVQTPBEDFE-URZBRJKDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCCCCC=CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\CCCC/C=C\CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601317197 | |

| Record name | Sciadonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601317197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7019-85-4 | |

| Record name | Sciadonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7019-85-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sciadonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007019854 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sciadonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601317197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SCIADONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69Y3H52QB5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biosynthetic Pathways and Biotechnological Production of Sciadonic Acid

Endogenous Biosynthesis in Eukaryotic Systems

The endogenous synthesis of sciadonic acid in eukaryotes is a sophisticated enzymatic process. It involves the modification of pre-existing fatty acids through a series of desaturation and elongation reactions. This biochemical cascade is crucial for the production of various polyunsaturated fatty acids (PUFAs), including sciadonic acid.

Enzymatic Desaturation and Elongation Cascade

The formation of sciadonic acid is dependent on the coordinated activity of desaturase and elongase enzymes. These enzymes work in sequence to introduce double bonds and extend the carbon chain of fatty acid precursors.

Δ5-desaturases are pivotal enzymes that introduce a double bond at the fifth carbon position from the carboxyl end of a fatty acid. nih.gov In the context of sciadonic acid synthesis, a Δ5-desaturase acts on a C20 fatty acid precursor. oup.com For instance, in the organism Anemone leveillei, two distinct Δ5-desaturases, AL10 and AL21, have been identified to be involved in the synthesis of sciadonic acid. wikipedia.org While both enzymes can produce sciadonic acid, they exhibit different substrate specificities. AL21 has a broad substrate range, acting on both saturated and unsaturated fatty acids, whereas AL10 is highly specific to the C20 unsaturated fatty acid, eicosadienoic acid (20:2, n-6). wikipedia.org The FADS1 gene encodes the Δ5-desaturase enzyme in mammals, which is responsible for synthesizing critical polyunsaturated fatty acids like arachidonic acid (AA) and eicosapentaenoic acid (EPA). ahajournals.org

Fatty acid elongases are responsible for extending the carbon chain of fatty acids. The biosynthesis of non-methylene-interrupted PUFAs like sciadonic acid is thought to require a Δ9-elongating activity. oup.com This process involves the elongation of linoleic acid (LA; 18:2 n-6) and α-linolenic acid (ALA; 18:3 n-3) to yield C20 substrates for subsequent Δ5-desaturation. oup.com Specifically, a Δ9 elongase catalyzes the conversion of linoleic acid to eicosadienoic acid (EDA; 20:2 ω-6). google.com The co-expression of a Δ9-elongase with a Δ5-desaturase has been shown to successfully produce sciadonic acid in transgenic plants. wikipedia.org In the gymnosperm Torreya grandis, two genes coding for a C18 Δ9-elongase and a C20 Δ5-desaturase have been identified as responsible for sciadonic acid biosynthesis. nih.gov

The genetic basis for sciadonic acid production lies in the presence and activity of genes encoding for specific desaturases and elongases. numberanalytics.comnih.gov The FADS gene cluster, containing FADS1 and FADS2, is crucial for PUFA metabolism and has been subject to evolutionary pressures. oup.comnih.gov The ability to synthesize long-chain PUFAs through the concerted action of fatty acyl desaturases (Fads) and elongation of very long-chain fatty acid (Elovl) proteins has evolved over time, with gene duplications and functional diversification playing significant roles. researchgate.net The genes responsible for sciadonic acid biosynthesis, particularly the C18 Δ9-elongase and C20 Δ5-desaturase, are found in various plant lineages but are notably absent in angiosperms, suggesting a specific evolutionary path for this biosynthetic capability. nih.gov

Species-Specific Biosynthetic Mechanisms

The biosynthesis of sciadonic acid displays variations across different species. In gymnosperms, particularly within the Araucariaceae family, species like Agathis robusta can synthesize arachidonic acid and eicosapentaenoic acid, which are typically absent in seed plants. ocl-journal.org This capability points to a unique metabolic pathway involving a Δ6-desaturation of linoleic and α-linolenic acids, followed by elongation and a subsequent Δ5-desaturation. ocl-journal.org In many conifers, sciadonic acid is a characteristic Δ5-unsaturated polymethylene-interrupted fatty acid. wikipedia.org The presence of sciadonic acid and its biosynthetic intermediates is considered to have phylogenetic significance among gymnosperms. nih.gov

Exogenous and Synthetic Production Methodologies

The unique structure and potential applications of sciadonic acid have spurred the development of biotechnological production methods. A primary strategy involves the use of genetically engineered organisms. For example, the biosynthetic pathway for sciadonic acid has been successfully reconstituted in the oilseed crop Camelina sativa through metabolic engineering. researchgate.net This involves introducing the necessary genes, such as those for Δ9-elongase and Δ5-desaturase, into a host organism that does not naturally produce this fatty acid. wikipedia.orgresearchgate.net

Another approach utilizes microbial systems. Oleaginous fungi, for instance, are being explored as cellular factories for producing various PUFAs, including arachidonic acid, a structurally related compound. acs.orgnih.gov The yeast Yarrowia lipolytica has also been engineered for the production of PUFAs by introducing desaturase and elongase genes. researchgate.net These biotechnological methods offer a promising and scalable alternative to extraction from natural plant sources. google.com Additionally, chemical synthesis strategies using naturally available polyunsaturated fatty acids as starting materials provide another avenue for producing sciadonic acid and its derivatives. nih.gov

| Enzyme | Gene | Function | Substrate(s) | Product(s) |

| Δ5-Desaturase | FADS1 | Introduces a double bond at the Δ5 position | Dihomo-γ-linolenic acid (DGLA), Eicosatetraenoic acid (ETA) | Arachidonic acid (AA), Eicosapentaenoic acid (EPA) |

| Δ9-Elongase | - | Elongates C18 fatty acids by two carbons | Linoleic acid (LA), α-Linolenic acid (ALA) | Eicosadienoic acid (EDA), Eicosatrienoic acid (ETrA) |

| Δ6-Desaturase | FADS2 | Introduces a double bond at the Δ6 position | Linoleic acid (LA), α-Linolenic acid (ALA) | γ-Linolenic acid (GLA), Stearidonic acid (SDA) |

Chemo-Enzymatic Approaches

Chemo-enzymatic strategies leverage the high specificity of isolated enzymes to catalyze key reaction steps in the synthesis of sciadonic acid and related Δ5-fatty acids. Research has focused on identifying and characterizing the specific desaturases involved and utilizing lipases for targeted esterification reactions.

Detailed research into the plant Anemone leveillei led to the identification of two distinct Δ5-desaturases, AL10 and AL21, capable of synthesizing sciadonic acid. wikipedia.org These enzymes, however, exhibit different substrate preferences. The desaturase AL21 shows broad substrate specificity, acting on both saturated fatty acids (16:0 and 18:0) and unsaturated C20 fatty acids (20:2, ω-6). wikipedia.org In contrast, the AL10 desaturase is highly specific, binding exclusively to the C20 unsaturated fatty acid eicosadienoic acid (20:2, n-6), which is the direct precursor to sciadonic acid. wikipedia.org

Another chemo-enzymatic method involves lipase-catalyzed esterification. One such approach uses Lipozyme RM IM, an immobilized lipase (B570770), to catalyze the esterification of pine nut oil, which is a natural source of Δ5-fatty acids. wikipedia.org This demonstrates the potential of using enzymes to incorporate or enrich sciadonic acid in lipid structures.

| Enzyme | Source Organism | Reaction Type | Substrate(s) | Product/Significance | Reference |

|---|---|---|---|---|---|

| AL10 (Δ5-desaturase) | Anemone leveillei | Desaturation | Eicosadienoic acid (20:2, n-6) | Specific synthesis of sciadonic acid | wikipedia.org |

| AL21 (Δ5-desaturase) | Anemone leveillei | Desaturation | Saturated (16:0, 18:0) and unsaturated (20:2, ω-6) fatty acids | Broad-specificity synthesis of Δ5-fatty acids including sciadonic acid | wikipedia.org |

| Lipozyme RM IM | Rhizomucor miehei (immobilized) | Esterification | Pine nut oil fatty acids | Catalyzes esterification for Δ5-fatty acid enrichment | wikipedia.org |

Metabolic Dynamics and Cellular Processing of Sciadonic Acid

Integration into Cellular Membrane Phospholipid Pools

Once introduced into a cellular environment, sciadonic acid is actively incorporated into the phospholipid fraction of cell membranes. This process is crucial as the fatty acid composition of membrane phospholipids (B1166683) dictates membrane fluidity, and the specific location of fatty acids like sciadonic acid can influence cellular signaling pathways.

Acylation Specificity and Distribution within Phospholipid Classes

Research has demonstrated that sciadonic acid exhibits a distinct pattern of incorporation into various phospholipid classes. In studies using HepG2 cells supplemented with sciadonic acid, a notable preference for its acylation into phosphatidylinositol (PtdIns) was observed. nih.gov The proportion of sciadonic acid was found to be highest in phosphatidylinositol (27.4%), followed by phosphatidylethanolamine (B1630911) (PtdEtn) (23.2%), phosphatidylserine (B164497) (PtdSer) (20.1%), and phosphatidylcholine (PtdCho) (17.3%). nih.gov This distribution pattern is remarkably similar to that of arachidonic acid, which also shows a higher proportion in PtdIns compared to other phospholipids in supplemented cells. nih.gov

The significant incorporation of sciadonic acid into PtdIns leads to the formation of new phospholipid molecular species. A prominent example is the enrichment of 1-stearoyl-2-sciadonoyl-PtdIns, which constituted 38% of the PtdIns molecular species in one study. nih.gov This indicates that the metabolic machinery responsible for phospholipid biosynthesis recognizes and utilizes sciadonic acid in a manner analogous to arachidonic acid. nih.gov

| Phospholipid Class | Percentage of Sciadonic Acid (%) |

|---|---|

| Phosphatidylinositol (PtdIns) | 27.4 |

| Phosphatidylethanolamine (PtdEtn) | 23.2 |

| Phosphatidylserine (PtdSer) | 20.1 |

| Phosphatidylcholine (PtdCho) | 17.3 |

Competitive Incorporation with Arachidonic Acid

Sciadonic acid is effectively integrated into cellular membranes where it can directly compete with and substitute for arachidonic acid within phospholipid pools. nih.gov The extensive accumulation of sciadonic acid, particularly in the PtdIns fraction, results in a corresponding reduction in the levels of pre-existing arachidonic acid-containing molecular species. nih.gov This competitive dynamic suggests that sciadonic acid can modulate the availability of arachidonic acid for various cellular processes. Given that arachidonic acid is a key precursor to pro-inflammatory eicosanoids, its displacement by sciadonic acid may have significant physiological implications. nih.govnih.gov The kinetics of sciadonic acid incorporation into PtdEtn, PtdSer, and PtdIns are similar to those of arachidonic acid, further highlighting the competitive nature of their uptake and esterification into cell membranes. nih.gov

Intermediary Catabolism and Biotransformation Pathways

Following its incorporation into cells, sciadonic acid can undergo several metabolic transformations, including chain shortening through beta-oxidation and subsequent elongation to form other essential fatty acids. It is important to note, however, that sciadonic acid is not converted into arachidonic acid in higher animals. nih.gov

Peroxisomal Beta-Oxidation and Chain Shortening

Sciadonic acid, a 20-carbon fatty acid, can be catabolized through a process of chain shortening. This occurs via peroxisomal beta-oxidation, a metabolic pathway that breaks down very long-chain and other complex fatty acids. wikipedia.org In this process, the fatty acid chain is sequentially shortened by two-carbon units. Evidence for this pathway comes from studies showing that supplementation of mammalian cells with sciadonic acid leads to the synthesis of an uncommon 16-carbon fatty acid, 16:2n-6 (Δ7,10). nih.gov This transformation from a C20 to a C16 fatty acid is indicative of two cycles of beta-oxidation. Peroxisomal oxidation is distinct from mitochondrial beta-oxidation and is essential for the initial breakdown of fatty acids that are too long to be handled by mitochondria. wikipedia.org

Microsomal Elongation to Essential Fatty Acids

The 16-carbon fatty acid (16:2n-6) produced from the partial oxidation of sciadonic acid serves as a substrate for further metabolic processing. nih.gov This intermediate is subsequently elongated in the endoplasmic reticulum (microsomes) to produce linoleic acid (18:2n-6 or Δ9,12), an essential omega-6 fatty acid. nih.govnih.gov The microsomal fatty acid elongation system involves a four-step enzymatic process that adds two-carbon units to a fatty acyl-CoA precursor, utilizing malonyl-CoA as the carbon donor and NADPH as a reductant. nih.govnih.gov This biotransformation pathway highlights a unique metabolic fate for sciadonic acid, where it can be converted into a canonical essential fatty acid, thereby integrating its metabolism with mainstream fatty acid pathways. nih.gov

| Initial Substrate | Metabolic Process | Intermediate/Product | Cellular Location |

|---|---|---|---|

| Sciadonic Acid (20:3n-6) | Peroxisomal Beta-Oxidation (Chain Shortening) | 16:2n-6 | Peroxisome |

| 16:2n-6 | Microsomal Elongation | Linoleic Acid (18:2n-6) | Endoplasmic Reticulum (Microsomes) |

Intracellular Transport and Compartmentalization

The movement of sciadonic acid from the extracellular space to its sites of metabolism and incorporation within the cell is a complex process. As a long-chain fatty acid, its poor solubility in the aqueous environment of the cytoplasm necessitates a facilitated transport system. nih.gov This transport is primarily mediated by a class of cytosolic proteins known as fatty acid-binding proteins (FABPs). nih.govucla.edu

Upon crossing the plasma membrane, sciadonic acid is thought to bind to FABPs, which increase its solubility and facilitate its trafficking through the cytoplasm. nih.gov These carrier proteins shuttle the fatty acid to various intracellular compartments, such as the endoplasmic reticulum for esterification into phospholipids and elongation, and peroxisomes for beta-oxidation. ucla.edu This targeted transport ensures that sciadonic acid is efficiently delivered to the appropriate metabolic machinery while preventing the potentially disruptive effects of high concentrations of free fatty acids within the cell. The specific FABP isoforms involved in sciadonic acid transport have not been explicitly identified but are likely the same ones that transport other long-chain fatty acids like oleic and arachidonic acid.

Molecular Mechanisms and Signaling Cascades Mediated by Sciadonic Acid

Modulation of Eicosanoid Biosynthesis and Activity

Sciadonic acid's primary mechanism of action involves its integration into cellular phospholipid membranes, where it competes with arachidonic acid (ARA). nih.gov This competition is critical because ARA is the primary precursor for eicosanoids, a large family of signaling molecules involved in inflammation. nih.govsemanticscholar.org By displacing ARA from these membrane stores, sciadonic acid effectively reduces the substrate pool available for the synthesis of potent pro-inflammatory eicosanoids. nih.govnih.gov

Research has demonstrated that sciadonic acid's incorporation into cellular phospholipids (B1166683) leads to a quantifiable decrease in the levels of arachidonic acid and its downstream inflammatory products. nih.gov In keratinocytes, the release of sciadonic acid from the cell membrane phospholipid pool has been shown to reduce the levels of both pro-inflammatory arachidonic acid and the corresponding downstream mediator, prostaglandin (B15479496) E2. wikipedia.org This reduction is a direct consequence of substrate competition, where sciadonic acid occupies the enzymatic machinery that would otherwise process ARA.

The "arachidonate cascade" involves three main enzymatic pathways: cyclooxygenase (COX), lipoxygenase (LOX), and epoxygenase. poliklinika-harni.hrnih.gov The COX and LOX pathways are responsible for converting ARA into pro-inflammatory prostaglandins (B1171923), thromboxanes, and leukotrienes. nih.govyoutube.compatsnap.com Sciadonic acid's structure is critically different from arachidonic acid; it lacks the Δ-8 double bond that is essential for the canonical enzymatic activity of COX and LOX enzymes to produce fully formed, pro-inflammatory eicosanoids. nih.govnih.gov

By acting as a competitive substrate for these enzymes, sciadonic acid can inhibit the production of ARA-derived mediators. Non-steroidal anti-inflammatory drugs (NSAIDs) function by directly inhibiting COX enzymes to reduce prostaglandin synthesis. nih.govyoutube.com Sciadonic acid achieves a similar outcome not by enzymatic inhibition, but by reducing the availability of the necessary precursor, ARA. nih.gov

| Pathway | Key Enzymes | Arachidonic Acid-Derived Products | Effect of Sciadonic Acid |

|---|---|---|---|

| Cyclooxygenase (COX) | COX-1, COX-2 | Prostaglandins (e.g., PGE2), Thromboxanes | Competitive displacement of ARA, leading to reduced synthesis of prostaglandins and thromboxanes. |

| Lipoxygenase (LOX) | 5-LOX, 12-LOX, 15-LOX | Leukotrienes, Lipoxins, HETEs | Competitive displacement of ARA, leading to reduced synthesis of leukotrienes. |

Regulation of Cellular Signaling Pathways

Beyond its direct influence on eicosanoid metabolism, sciadonic acid also modulates intracellular signaling pathways that are central to the inflammatory response. Evidence from studies on murine macrophages indicates that sciadonic acid regulates the activation of Nuclear Factor-Kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. wikipedia.org

Nuclear Factor-Kappa B (NF-κB) is a critical transcription factor that orchestrates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. mdpi.com In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. semanticscholar.org Upon cellular stimulation by inflammatory signals, IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate gene transcription. semanticscholar.orgnih.gov

Studies on structurally similar fatty acids suggest a mechanism whereby these lipids can interfere with this process. For instance, some fatty acids have been shown to inhibit the degradation of IκBα, thereby stabilizing the IκBα/NF-κB complex and preventing NF-κB's nuclear translocation. nih.govresearchgate.net By regulating this pathway, sciadonic acid can effectively suppress the amplification of the inflammatory cascade at the genetic level. wikipedia.org

The Mitogen-Activated Protein Kinase (MAPK) family, which includes extracellular signal-regulated kinase (ERK), p38, and c-Jun N-terminal kinase (JNK), represents another crucial set of signaling pathways involved in inflammation and cellular stress responses. researchgate.net The activation of these kinases through phosphorylation leads to a cascade of downstream events that culminate in the production of inflammatory mediators.

Analogous anti-inflammatory fatty acids have been shown to inhibit the phosphorylation of ERK, p38, and JNK in macrophages stimulated with inflammatory agents. researchgate.net This inhibition prevents the activation of the MAPK signaling cascades. Sciadonic acid is also known to regulate MAPK pathways, suggesting it can dampen the inflammatory response by modulating the phosphorylation state and activity of these key signaling proteins. wikipedia.org

| Signaling Pathway | Key Components | Function in Inflammation | Reported Effect of Sciadonic Acid/Analogues |

|---|---|---|---|

| NF-κB Pathway | NF-κB, IκBα, IKK | Transcription of pro-inflammatory genes (cytokines, chemokines). | Inhibition of NF-κB translocation and activation. wikipedia.org |

| MAPK Pathway | ERK, p38, JNK | Signal transduction leading to inflammatory mediator production. | Modulation of ERK, p38, and JNK phosphorylation. wikipedia.org |

Activation of PI3K/AKT/GLUT-2 Signaling Cascade

Sciadonic acid has been identified as a significant modulator of the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (AKT)/Glucose Transporter 2 (GLUT-2) signaling cascade, a critical pathway in regulating glucose metabolism. wikipedia.orgnih.govnih.gov Research conducted on type 2 diabetic mice demonstrates that sciadonic acid can activate this pathway, thereby enhancing insulin (B600854) sensitivity and helping to maintain glucose homeostasis. wikipedia.orgnih.gov

The mechanism involves the phosphorylation of key proteins in the cascade. In diabetic models, the expression levels of phosphorylated PI3K (p-PI3K) and phosphorylated AKT (p-AKT), as well as the protein levels of GLUT-2, are significantly decreased. wikipedia.org Treatment with sciadonic acid has been shown to reverse this effect by increasing the expression of these activated proteins. wikipedia.orgnih.gov Specifically, sciadonic acid administration leads to a significant increase in the p-PI3K/PI3K ratio. This activation of PI3K subsequently leads to the phosphorylation and activation of AKT. wikipedia.orgnih.gov The activated AKT then promotes the translocation and expression of GLUT-2, a principal glucose transporter in hepatocytes, which facilitates glucose uptake and utilization, thereby contributing to the regulation of blood glucose levels. wikipedia.org

Experimental data indicates that sciadonic acid can effectively activate the PI3K/AKT/GLUT2 protein pathway, which in turn regulates the expression of genes involved in glucose metabolism and improves insulin resistance. nih.gov

Table 1: Effect of Sciadonic Acid on Key Proteins in the PI3K/AKT/GLUT-2 Pathway Data derived from studies on T2DM mouse models. The table illustrates the relative protein expression changes following treatment.

| Protein | Change in Diabetic Model (vs. Control) | Effect of Sciadonic Acid Treatment |

| p-PI3K/PI3K | ↓ Decreased | ↑ Increased |

| p-AKT/AKT | ↓ Decreased | ↑ Increased |

| GLUT-2 | ↓ Decreased | ↑ Increased |

Suppression of Stearoyl-CoA Desaturase 1 Expression and Activity

Sciadonic acid directly influences lipid metabolism by targeting Stearoyl-CoA Desaturase 1 (SCD1), a key enzyme in the biosynthesis of monounsaturated fatty acids (MUFAs) from saturated fatty acids (SFAs). nih.gov SCD1 is a central regulator of lipid metabolism, and its inhibition can lead to significant changes in cellular fatty acid composition and a reduction in triglyceride accumulation. nih.govgenome.jp

Research has demonstrated that sciadonic acid exerts a hypotriglyceridemic effect by inhibiting both the expression and the enzymatic activity of SCD1. nih.gov In studies using cultured rat hepatocytes, incubation with sciadonic acid led to a modified cellular fatty acid profile. Specifically, the proportions of major MUFAs such as oleic acid (18:1n-9), palmitoleic acid (16:1n-7), and cis-vaccenic acid (18:1n-7) were all decreased. This reduction in MUFA synthesis correlated with a decrease in the amount of cellular triacylglycerols. nih.gov

The inhibitory effect of sciadonic acid on SCD1 is multifaceted. It has been shown to mediate the inhibition of SCD1 gene expression, reducing the synthesis of the enzyme. Furthermore, sciadonic acid directly inhibits the catalytic activity of the SCD1 enzyme, as measured in liver microsomes. nih.gov This dual-action suppression makes sciadonic acid a potent modulator of SCD1-mediated pathways.

Table 2: Impact of Sciadonic Acid on Hepatocyte Fatty Acid Profile and SCD1 Activity Summary of findings from in vitro studies on cultured hepatocytes.

| Parameter | Observation with Sciadonic Acid |

| SCD1 Expression | ↓ Decreased |

| SCD1 Activity | ↓ Strongly Inhibited |

| Monounsaturated Fatty Acids (18:1n-9, 16:1n-7) | ↓ Decreased |

| Triacylglycerol (Triglyceride) Levels | ↓ Reduced |

Down-Regulation of Inducible Nitric Oxide Synthase and Cyclooxygenase-2 Expression

Sciadonic acid is a component of natural extracts that have demonstrated anti-inflammatory properties through the modulation of key inflammatory enzymes. While direct studies on isolated sciadonic acid are limited in this specific context, research on extracts from Pinus koraiensis (Korean pine)—a primary natural source of sciadonic acid—provides strong evidence of its role in these pathways. mdpi.com Extracts from Pinus koraiensis cone bark have been shown to exert anti-inflammatory effects by inhibiting the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). mdpi.com

The iNOS and COX-2 enzymes are critical mediators of the inflammatory response. Under inflammatory conditions, such as stimulation by lipopolysaccharide (LPS), their expression is significantly upregulated, leading to the overproduction of nitric oxide (NO) and prostaglandins (like PGE₂), respectively. mdpi.comwikipedia.orgmdpi.com The inhibition of iNOS and COX-2 protein expression by P. koraiensis extracts leads to a reduction in the production of these pro-inflammatory mediators. mdpi.com Given that sciadonic acid is a significant constituent of Korean pine, it is suggested to be a key contributor to this observed anti-inflammatory activity.

Interactions with Lipid-Activated Receptors and Enzymes

Activation of Diacylglycerol-Protein Kinase C Signaling

While direct experimental evidence detailing the specific interaction of sciadonic acid with the Diacylglycerol (DAG)-Protein Kinase C (PKC) signaling pathway is not extensively documented, its mechanism of action can be inferred from its molecular structure and the known behavior of its chemical class. Sciadonic acid is a cis-unsaturated fatty acid, and this class of molecules is known to act as a crucial co-messenger in the activation of PKC. nih.govresearchgate.net

The activation of PKC, a family of enzymes critical for various cellular signaling pathways, is primarily initiated by the second messenger DAG. nih.gov However, research has firmly established that cis-unsaturated fatty acids, such as arachidonic acid, can synergistically enhance the activation of PKC in the presence of DAG. nih.govresearchgate.netresearchgate.net These fatty acids are believed to modulate the properties of the cell membrane, increasing the availability of DAG to bind with and subsequently activate the PKC enzyme. researchgate.net This synergistic action allows for the full activation of PKC even at basal intracellular calcium levels. nih.gov

As a cis-unsaturated fatty acid, sciadonic acid is expected to participate in this signaling cascade. It is plausible that it functions in synergy with DAG to potentiate the activation of PKC, thereby influencing the wide array of cellular processes regulated by this enzyme.

Modulation of Monoacylglycerol Signaling via Cannabinoid Receptors

The endocannabinoid system is a crucial lipid signaling network where monoacylglycerols, particularly 2-arachidonoylglycerol (B1664049) (2-AG), act as primary endogenous ligands for cannabinoid receptors (CB1 and CB2). The signaling of 2-AG is terminated by its hydrolysis, primarily by the enzyme monoacylglycerol lipase (B570770) (MAGL), which breaks it down into arachidonic acid and glycerol. researchgate.net This pathway is central to numerous physiological processes.

Currently, there is no scientific literature that has established a direct interaction or modulation of this monoacylglycerol signaling pathway by sciadonic acid. The endogenous ligands for cannabinoid receptors are derivatives of arachidonic acid. nih.govnih.gov Research has not yet explored whether sciadonic acid can bind to cannabinoid receptors, act as a substrate for the enzymes involved in 2-AG synthesis or degradation (like MAGL), or otherwise influence this signaling cascade. Therefore, the role of sciadonic acid in modulating monoacylglycerol signaling via cannabinoid receptors remains an uninvestigated area.

Pharmacological and Physiological Effects of Sciadonic Acid in Biological Systems

Anti-Inflammatory and Immunomodulatory Actions

Sciadonic acid demonstrates significant anti-inflammatory and immunomodulatory properties. It functions by intervening in inflammatory pathways and modulating the activity of immune cells. As an analog of arachidonic acid, sciadonic acid can displace it from phospholipid pools, which in turn modulates the production of downstream pro-inflammatory lipid mediators. nih.gov

Studies have shown that sciadonic acid can effectively reduce the levels of key systemic inflammatory markers. In experimental models of type 2 diabetes, administration of sciadonic acid led to a notable decrease in the serum levels of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). nih.govfrontiersin.org This suggests an ability to mitigate the chronic low-grade inflammation often associated with metabolic disorders. nih.govfrontiersin.org The reduction of these markers is a critical indicator of its anti-inflammatory potential. frontiersin.org

Table 1: Effect of Sciadonic Acid (SA) on Serum Inflammatory Markers in Type 2 Diabetes Mellitus (T2DM) Mice

| Group | Treatment | Serum IL-6 (pg/mL) | Serum TNF-α (pg/mL) |

| Control | Standard Diet | Lower Levels | Lower Levels |

| T2DM Model | High-Fat Diet (HFD) | Significantly Increased | Significantly Increased |

| SA Treatment | HFD + Sciadonic Acid | Significantly Reduced vs. T2DM Model | Reduced vs. T2DM Model |

Source: Data adapted from studies on T2DM mice. frontiersin.org

Furthermore, sciadonic acid contributes to the maintenance of intestinal homeostasis, a crucial factor for a properly functioning immune system. researchgate.netnih.gov It has been shown to restore intestinal morphology and improve the integrity of intestinal villi. nih.gov An important aspect of this is its ability to modulate the gut microbiota, increasing the population of beneficial bacteria while decreasing pathogenic bacteria, which is essential for protecting immune homeostasis. researchgate.netnih.gov

The immunomodulatory effects of sciadonic acid are closely linked to its influence on cytokine production. In models of immunosuppression, sciadonic acid was found to activate the nuclear factor κB (NF-κB) signaling pathway, which in turn stimulated the production of cytokines. researchgate.netnih.gov This action helps to counteract the immunosuppressed state and enhance immune responses. researchgate.net Conversely, in inflammatory conditions such as type 2 diabetes, sciadonic acid has been shown to decrease the production of pro-inflammatory cytokines, including IL-6 and TNF-α. nih.govfrontiersin.org This dual ability to either stimulate or suppress cytokine production depending on the physiological context underscores its role as a modulator of the immune system.

Regulation of Metabolic Homeostasis

Sciadonic acid also exerts significant effects on metabolic pathways, particularly those involved in lipid metabolism. Its ability to modulate these pathways points to a potential role in managing metabolic disorders. nih.gov

A prominent effect of sciadonic acid is its ability to lower elevated triglyceride levels. Studies in animal models have consistently demonstrated that dietary supplementation with sciadonic acid leads to a significant reduction in both serum and liver triacylglycerol (triglyceride) concentrations. tandfonline.comresearchgate.net In one study, its presence induced a 50% decrease in triglycerides in blood plasma. researchgate.net

This triglyceride-lowering effect is largely attributed to the inhibition of Stearoyl-CoA Desaturase 1 (SCD1), a critical enzyme in the liver that synthesizes mono-unsaturated fatty acids. researchgate.netresearchgate.net By inhibiting SCD1 expression and activity, sciadonic acid reduces the synthesis of certain fatty acids, which consequently leads to a reduced secretion of very-low-density lipoprotein (VLDL) triglycerides from the liver into the bloodstream. researchgate.net This mechanism suggests a promising potential for addressing conditions characterized by hypertriglyceridemia. researchgate.netresearchgate.net

Table 2: Effect of Sciadonic Acid (SA) on Lipid Metabolism in Animal Models

| Parameter | Animal Model | Observation | Mechanism |

| Plasma Triglycerides | Rats | 50% decrease | Reduced VLDL secretion from the liver. researchgate.net |

| Serum Triacylglycerol | Rats | Significantly lower | Decreased activity of fatty acid synthesis enzymes. tandfonline.com |

| Liver Triacylglycerol | Rats | Significantly lower | Inhibition of Stearoyl-CoA Desaturase 1 (SCD1). tandfonline.comresearchgate.net |

| Hyperlipidemia | T2DM Mice | Alleviated | Modulation of glucolipid metabolism. nih.gov |

Source: Data compiled from multiple research studies. nih.govtandfonline.comresearchgate.net

Lipid Metabolism Modulation

Influence on Hepatic Lipid Synthesis and Secretion

Sciadonic acid (SA) demonstrates a significant influence on lipid metabolism, particularly within the liver, by affecting the synthesis and secretion of lipids. Research indicates that SA can modulate key pathways involved in lipid homeostasis, leading to a reduction in circulating lipid levels.

In studies involving animal models, the administration of sciadonic acid has been shown to decrease plasma triglyceride concentrations. researchgate.net This effect is largely attributed to a reduction in the secretion of very-low-density lipoprotein (VLDL) triglycerides from the liver. researchgate.net The underlying mechanism for this appears to be the inhibition of stearoyl-CoA desaturase 1 (SCD1), a critical enzyme in the synthesis of monounsaturated fatty acids. researchgate.net By inhibiting SCD1 expression and activity, sciadonic acid reduces the liver's capacity to produce these fatty acids, which are essential components of triglycerides. researchgate.net

Furthermore, research in mice fed a high-fat diet revealed that sciadonic acid supplementation leads to a significant reduction in total cholesterol (TC), triacylglycerols (TG), and low-density lipoprotein cholesterol (LDL-C) levels, while concurrently increasing high-density lipoprotein cholesterol (HDL-C) levels. researchgate.net These changes are associated with the activation of the PPARα/SREBP-1C/FAS signaling pathway, which plays a crucial role in regulating lipid synthesis. researchgate.net The reduction in these lipid parameters contributes to an amelioration of pathological damage to the liver often caused by high-fat diets. researchgate.net

Studies on type 2 diabetic mice have also shown that sciadonic acid can alleviate hyperlipidemia by reducing TC, TG, and LDL-C levels and increasing HDL-C. nih.gov This intervention helps to reduce fat accumulation in liver tissues. nih.gov The structural integrity of hepatocytes, which is often compromised in diabetic models with disordered cell arrangement and fat vesicle accumulation, was observed to be improved with sciadonic acid treatment. nih.gov

Glucose Metabolism and Anti-Diabetic Potential

Sciadonic acid has emerged as a compound with significant potential in managing glucose metabolism and exhibiting anti-diabetic effects. Its actions are multifaceted, addressing insulin (B600854) resistance, oxidative stress, and glycogen (B147801) synthesis.

Improvement of Insulin Resistance

Sciadonic acid has been shown to effectively improve insulin resistance, a key factor in the pathogenesis of type 2 diabetes mellitus (T2DM). In animal models of T2DM, administration of sciadonic acid led to a significant decrease in fasting blood glucose and fasting insulin levels. researchgate.netresearchgate.net This improvement in insulin sensitivity is further evidenced by a reduction in the homeostatic model assessment for insulin resistance (HOMA-IR) index. researchgate.net

The molecular mechanisms underlying these effects involve the activation of the PI3K/AKT signaling pathway. nih.govnih.gov This pathway is crucial for insulin-mediated glucose uptake and metabolism. By activating this pathway, sciadonic acid promotes the expression of glucose metabolism-related genes, such as GLUT-2, thereby enhancing glucose uptake and utilization by tissues like the liver. nih.govnih.gov This ultimately contributes to maintaining glucose homeostasis and alleviating the state of insulin resistance. nih.gov

Amelioration of Oxidative Stress

Oxidative stress is a well-established contributor to the complications of diabetes. Sciadonic acid has demonstrated potent antioxidant properties that help mitigate this cellular stress. In studies on T2DM mice, sciadonic acid treatment significantly increased the activity of key antioxidant enzymes, namely superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GSH-Px). researchgate.netfrontiersin.org

Enhancement of Glycogen Synthesis

Sciadonic acid plays a role in promoting the storage of glucose in the form of glycogen, particularly in the liver. This action is crucial for maintaining blood glucose balance. nih.gov In diabetic mouse models, sciadonic acid administration was found to enhance hepatic glycogen synthesis. nih.govresearchgate.net

Gastrointestinal Health and Microbiome Interactions

Recent research has begun to shed light on the positive impact of sciadonic acid on gastrointestinal health, with a particular focus on its ability to enhance the intestinal barrier and interact with the gut microbiome.

Improvement of Intestinal Barrier Function

The integrity of the intestinal barrier is crucial for preventing the translocation of harmful substances from the gut into the bloodstream. Sciadonic acid has been shown to improve intestinal barrier function, which can be compromised in conditions like colitis. researchgate.net Studies using an oil rich in sciadonic acid demonstrated a notable enhancement of the intestinal barrier in obese mice. researchgate.net This improvement is associated with a reduction in inflammatory responses within the gut. researchgate.net

Furthermore, sciadonic acid has been observed to influence the composition of the gut microbiota. researchgate.net It promotes the relative abundance of beneficial bacteria such as Lactobacillus and Bifidobacterium, while decreasing potentially harmful bacteria. researchgate.net This modulation of the gut flora is correlated with an increase in the production of short-chain fatty acids (SCFAs), which are known to be vital for maintaining intestinal homeostasis and strengthening the intestinal barrier. researchgate.netexplorationpub.com The interplay between sciadonic acid, the gut microbiota, and SCFA production collectively contributes to a healthier and more robust intestinal barrier.

Modulation of Gut Microbiota Composition and Diversity

Sciadonic acid (SA) has been shown to alter the composition and diversity of the intestinal flora. nih.govrsc.org In studies involving mice fed a high-fat diet (HFD), treatment with sciadonic acid led to significant changes in the gut microbiota. nih.govrsc.org Specifically, SA administration has been observed to promote the relative abundance of beneficial bacteria, such as Lactobacillus and Bifidobacterium. nih.govsciopen.com At the same time, it has been found to decrease the relative abundance of bacteria that are considered potentially harmful, including Faecalibaculum, norank_f_Desulfovibrionaceae, and Romboutsia. nih.govresearchgate.net

Further research has indicated that sciadonic acid can reduce the Firmicutes/Bacteroidetes (F/B) ratio, a key indicator of gut microbiota balance. nih.govfrontiersin.org An elevated F/B ratio is often associated with obesity and metabolic disorders. The supplementation of SA has been shown to encourage the proliferation of norank_f__Muribaculaceae, Allobaculum, Akkermansia, and Eubacterium_siraeum_group. nih.gov Studies on the effects of Torreya grandis seed oil, which is rich in sciadonic acid, also demonstrated a significant increase in the abundance of beneficial bacteria and producers of short-chain fatty acids, such as Lactobacillus, Bifidobacterium, Faecalibaculum, and Allobaculum. sciopen.com

The modulation of the gut microbiota by sciadonic acid is considered a key mechanism through which it exerts its positive metabolic effects. sciopen.com A Spearman's correlation analysis has indicated a significant association between the changes in gut microbiota composition following SA treatment and various biochemical indicators. nih.govresearchgate.net

| Bacterial Genus/Group | Effect of Sciadonic Acid Administration | Reference |

|---|---|---|

| Lactobacillus | Increased abundance | nih.govsciopen.com |

| Bifidobacterium | Increased abundance | nih.govsciopen.com |

| Faecalibaculum | Decreased abundance | nih.gov |

| norank_f_Desulfovibrionaceae | Decreased abundance | nih.gov |

| Romboutsia | Decreased abundance | nih.gov |

| Firmicutes/Bacteroidetes Ratio | Reduced | nih.govfrontiersin.org |

| norank_f__Muribaculaceae | Increased proliferation | nih.gov |

| Allobaculum | Increased proliferation | sciopen.comnih.gov |

| Akkermansia | Increased proliferation | nih.gov |

| Eubacterium_siraeum_group | Increased proliferation | nih.gov |

Enhancement of Short-Chain Fatty Acid Production

Studies have demonstrated that intervention with sciadonic acid leads to increased levels of major SCFAs, namely acetic acid, propionic acid, and butyric acid. nih.gov This enhancement of SCFA production is closely linked to the modulatory effects of sciadonic acid on the gut microbiota, as it promotes the growth of SCFA-producing bacteria. sciopen.com

The increased production of these beneficial metabolites is believed to contribute to the health benefits associated with sciadonic acid. nih.gov For instance, SCFAs are known to play a role in regulating energy metabolism, immune function, and inflammation. nih.govmdpi.com A correlation analysis has shown a significant relationship between the gut microbiota altered by sciadonic acid and the levels of SCFAs, suggesting a direct link between the microbial shifts and enhanced SCFA synthesis. researchgate.net

Bone Metabolism Regulation

Modulation of OPG/RANKL/RANK Signaling Pathway

Sciadonic acid has been found to play a role in regulating bone metabolism by modulating the Osteoprotegerin (OPG)/Receptor Activator of Nuclear Factor-κB Ligand (RANKL)/Receptor Activator of Nuclear Factor-κB (RANK) signaling pathway. nih.govresearchgate.net This pathway is critical for controlling bone remodeling by balancing the activities of osteoblasts (bone-forming cells) and osteoclasts (bone-resorbing cells).

Research indicates that sciadonic acid can modulate this signaling pathway, which in turn helps to balance bone resorption and formation. nih.govresearchgate.net The mechanism appears to be linked to its ability to modify the lipid metabolic state and reduce inflammation. nih.govresearchgate.net By influencing the OPG/RANKL/RANK system, sciadonic acid can contribute to the maintenance of bone homeostasis.

Impact on Bone Resorption and Formation Balance

As a consequence of its influence on the OPG/RANKL/RANK signaling pathway, sciadonic acid has a direct impact on the balance between bone resorption and formation. nih.govresearchgate.net Studies have shown that by modulating this key regulatory system, sciadonic acid can help to re-establish a healthy equilibrium between the activity of osteoclasts and osteoblasts. nih.govresearchgate.net

This balancing act is crucial for maintaining skeletal integrity. An imbalance in this process, often tipped towards excessive resorption, can lead to bone loss and related disorders. The ability of sciadonic acid to promote a more balanced state of bone turnover suggests its potential as a supportive agent for bone health. nih.govresearchgate.net

Enhancement of Bone Strength and Mineral Density

Investigations into the effects of sciadonic acid have demonstrated its capacity to enhance both bone strength and bone mineral density (BMD). nih.govresearchgate.net In animal models, the administration of sciadonic acid has been associated with improvements in these key indicators of skeletal health. nih.govresearchgate.net

Improvement of Bone Microarchitecture

Beyond its effects on bone density and strength, sciadonic acid has also been shown to improve the microarchitecture of bone. nih.govresearchgate.net Research has revealed that this compound can inhibit the formation of fat vacuoles within the bone and counteract the reduction in the number and continuity of bone trabeculae, which are the small, strut-like structures that make up the spongy interior of bones. nih.govresearchgate.net

| Parameter | Effect of Sciadonic Acid | Reference |

|---|---|---|

| OPG/RANKL/RANK Signaling | Modulates the pathway | nih.govresearchgate.net |

| Bone Resorption and Formation | Balances the process | nih.govresearchgate.net |

| Bone Strength | Enhances | nih.govresearchgate.net |

| Bone Mineral Density (BMD) | Enhances | nih.govresearchgate.net |

| Bone Microarchitecture | Improves trabecular structure and collagen arrangement | nih.govresearchgate.net |

Dermal and Epithelial Barrier Function

Sciadonic acid has demonstrated notable effects on the skin, particularly in enhancing its barrier capabilities and promoting healing processes. Its primary mechanism is believed to stem from its anti-inflammatory properties, where it displaces arachidonic acid from phospholipid pools, thereby modulating the production of downstream pro-inflammatory lipid mediators. nih.govnih.gov

Acceleration of Irritant-Induced Healing

Research has shown that topical application of oil containing sciadonic acid can accelerate the healing of skin subjected to chemical irritants. In a clinical study involving skin barrier damage induced by 2% sodium lauryl sulfate (B86663) (SLS), treatment with an oil containing 24% sciadonic acid led to a more rapid recovery compared to untreated sites. nih.govnih.gov This was evidenced by a visible reduction in redness on days 3 and 7 post-irritation. nih.govnih.gov The accelerated healing is attributed to the anti-inflammatory potential of sciadonic acid, which helps to mitigate the inflammatory response triggered by the irritant. nih.gov

Improvement of Skin Barrier Repair

The integrity of the skin barrier is crucial for maintaining moisture and protecting against external insults. A key indicator of barrier function is transepidermal water loss (TEWL), where higher values signify a compromised barrier. nih.gov In a study on SLS-induced skin damage, the application of sciadonic acid-containing oil resulted in a statistically significant improvement in skin barrier repair. nih.govablesci.com

Table 1: Effect of Sciadonic Acid-Containing Oil on Transepidermal Water Loss (TEWL) After Chemical-Induced Skin Barrier Damage This table presents the percentage reduction in TEWL for skin treated with Sciadonic Acid-containing oil compared to untreated damaged skin at various time points after initial damage.

| Time Point (Post-Damage) | Greater Reduction in TEWL (Treated vs. Untreated) | Reference |

|---|---|---|

| Day 3 | 125% | nih.govnih.gov |

| Day 7 | 74% | nih.govnih.gov |

| Day 28 | 69% | nih.govnih.gov |

Promotion of Dermal Collagen Synthesis

Beyond barrier repair, sciadonic acid has been implicated in improving the structural integrity of the skin by promoting the synthesis of dermal collagen. An in vitro study using human tissue fragments from elective blepharoplasty surgery demonstrated that a 3% concentration of Delta-5 oil, rich in sciadonic acid, significantly increased the production of Collagen Type 1 after 72 hours of incubation. nih.gov This suggests a potential role for sciadonic acid in enhancing skin structure, elasticity, and firmness. nih.govnih.gov While other fatty acids are known to influence collagen production, with some like prostaglandin (B15479496) E2 (derived from arachidonic acid) being inhibitory, the action of sciadonic acid appears to be stimulatory. researchgate.netnih.gov

Table 2: Sciadonic Acid's Effect on Collagen Type 1 Synthesis in vitro

| Comparison Group | Increase in Collagen Type 1 Synthesis | Reference |

|---|---|---|

| vs. Active Placebo | 28% | nih.gov |

| vs. Control/Basal Condition | 49% | nih.gov |

Role in Pathological Conditions: Cancer Research

Emerging research has identified the presence of sciadonic acid in certain pathological conditions, specifically in the context of cancer. These findings open new avenues for understanding the metabolic alterations that occur within tumor microenvironments.

Presence in Malignant Tissues

A pivotal pilot study analyzing fatty acid profiles in surgically removed human breast tissue made a significant discovery. Sciadonic acid was detected in three out of nine hormone-positive breast cancer tumor samples. nih.govnih.gov Crucially, its levels were below the limit of detection in the adjacent healthy tissue from the same patients. nih.govnih.gov This is the first in vivo demonstration of sciadonic acid in cancerous tissue. nih.gov This contrasts with other fatty acids like arachidonic acid, which has been found at reduced levels in malignant prostate tissue, possibly due to its increased conversion into signaling molecules. psu.edunih.govnih.gov

Table 3: Detection of Sciadonic Acid in Human Breast Tissue Samples

| Tissue Type | Detection Status | Reference |

|---|---|---|

| Hormone Positive Breast Cancer Tissue (3 of 9 samples) | Detected | nih.govnih.gov |

| Adjacent Normal (Healthy) Breast Tissue | Below Detection Limits | nih.govnih.gov |

Implications for Aberrant Cellular Signaling and Pro-Inflammatory Environment in Neoplasia

The presence of sciadonic acid in malignant tissue points to altered metabolic pathways within cancer cells. In several cancer cell lines, including hormone-positive breast cancer cells, the enzyme Δ6 desaturase (encoded by the FADS2 gene) is not functional. nih.gov This enzyme is necessary for the typical synthesis of arachidonic acid. Its absence unmasks an alternative pathway where linoleic acid is elongated and then desaturated by the FADS1 enzyme, resulting in the formation of sciadonic acid instead of arachidonic acid. nih.govnih.gov

This metabolic shift has profound implications for cellular signaling and the tumor microenvironment:

Aberrant Cellular Signaling : Arachidonic acid is the precursor to a wide range of potent signaling molecules known as eicosanoids (e.g., prostaglandins), which are deeply involved in inflammation and cell proliferation. oaepublish.comtandfonline.com The synthesis of these typical eicosanoids requires a Δ-8 double bond, which arachidonic acid possesses but sciadonic acid lacks. nih.govnih.gov Therefore, the substitution of arachidonic acid with sciadonic acid may disrupt normal eicosanoid-based cell signaling, a process known to be dysregulated in the progression of breast cancer. nih.gov

Pro-Inflammatory Environment : Chronic inflammation is a known hallmark of cancer, often driven by the overproduction of pro-inflammatory mediators derived from arachidonic acid, such as prostaglandin E2. tandfonline.comfiocruz.brmdpi.com By being a poor substrate for the enzymes that produce these mediators, the presence of sciadonic acid could alter the inflammatory landscape of the tumor. nih.gov While sciadonic acid's primary action in healthy tissue is anti-inflammatory, its de novo appearance in tumors suggests it is part of a complex metabolic reprogramming undertaken by cancer cells, the full functional implications of which are still under investigation. nih.govnih.gov

Potential Cardiovascular Health Implications of Sciadonic Acid

Sciadonic acid, a non-methylene-interrupted polyunsaturated fatty acid found in the seeds of certain gymnosperms, is gaining attention for its potential influence on cardiovascular health. ontosight.ai Research into its biological activities suggests that it may impact several key factors involved in cardiovascular disease, including lipid metabolism and inflammatory processes. ontosight.airesearchgate.net

Studies indicate that sciadonic acid can beneficially modulate lipid profiles. In animal models, dietary supplementation with sciadonic acid has demonstrated significant effects on lipid metabolism. oup.comtandfonline.com Research on rats fed with sciadonic acid revealed lower levels of triacylglycerol in both the serum and the liver. tandfonline.com These observations suggest a capacity for sciadonic acid to modify lipid metabolism. oup.comtandfonline.com

More detailed findings come from studies on mice subjected to a high-fat diet. In this model, the administration of sciadonic acid was found to reduce levels of total cholesterol (TC), triacylglycerols (TG), and low-density lipoprotein cholesterol (LDL-C), while simultaneously increasing high-density lipoprotein cholesterol (HDL-C). nih.gov The effects were dose-dependent, with a high dose of sciadonic acid resulting in a 20.03% reduction in total cholesterol, a 28.40% decrease in triacylglycerols, and a 22.07% drop in low-density lipoprotein cholesterol. nih.gov Concurrently, high-density lipoprotein cholesterol levels increased by 8.55%. nih.gov

The mechanisms underlying these lipid-lowering effects involve the regulation of key enzymes and signaling pathways. Sciadonic acid has been shown to activate the PPARα/SREBP-1C/FAS signaling pathway, which is crucial for lipid homeostasis. nih.gov Furthermore, it influences the enzymes responsible for fatty acid synthesis and oxidation. oup.com The activities of hepatic enzymes involved in the synthesis of fatty acids, such as fatty acid synthase, malic enzyme, and glucose-6-phosphate dehydrogenase, were observed to be lower in rats fed sciadonic acid. oup.com Conversely, the activities of enzymes involved in fatty acid oxidation, including carnitine palmitoyltransferase and acyl CoA oxidase, were significantly higher. oup.com Another critical mechanism is the inhibition of stearoyl-CoA desaturase 1 (SCD1), an enzyme that plays a role in the formation of monounsaturated fatty acids. researchgate.netresearchgate.net By inhibiting SCD1 expression and activity, sciadonic acid contributes to a reduction in plasma triglycerides. researchgate.net

Beyond its effects on lipid metabolism, sciadonic acid exhibits anti-inflammatory properties that are relevant to cardiovascular health. ontosight.airesearchgate.net Chronic inflammation is a well-established factor in the development and progression of cardiovascular diseases like atherosclerosis. tandfonline.comtandfonline.com Sciadonic acid is a structural analog of arachidonic acid, a polyunsaturated omega-6 fatty acid that is a precursor to a number of pro-inflammatory mediators. tandfonline.comnih.gov However, sciadonic acid lacks the Δ-8 double bond that is necessary for the synthesis of typical pro-inflammatory eicosanoids. nih.gov It appears to exert its anti-inflammatory effects by competing with arachidonic acid for enzymes like cyclooxygenase and lipoxygenase, resulting in the production of less inflammatory compounds and a reduction in downstream pro-inflammatory lipid mediators. researchgate.nettandfonline.comtandfonline.com

The combined effects of sciadonic acid on lipid modulation and inflammation suggest potential implications for atherosclerosis, a condition characterized by the buildup of fats, cholesterol, and other substances in and on the artery walls. The formation of atherosclerotic plaques is closely linked to both dyslipidemia and vascular inflammation. mdpi.commdpi.com In a notable study using a mouse model genetically deficient in Δ6-fatty acid desaturase (FADS2), which leads to the systemic substitution of common long-chain polyunsaturated fatty acids with surrogates like sciadonic acid, the mice were found to be resistant to the development of atherosclerotic lesions, even when fed a high-fat, high-cholesterol diet. nih.gov This finding suggests that the absence of highly vulnerable polyunsaturated fatty acids and the presence of sciadonic acid can attenuate inflammatory responses and protect against the formation of atherosclerotic plaques. nih.gov Research also indicates that sciadonic acid may help in preventing blood clots. researchgate.net

Interactive Data Table: Effect of High-Dose Sciadonic Acid on Serum Lipid Profile in High-Fat Diet-Fed Mice nih.gov

| Biochemical Indicator | Control (High-Fat Diet) | High-Dose Sciadonic Acid | Percentage Change |

| Total Cholesterol (TC) | Value | Lower Value | ↓ 20.03% |

| Triacylglycerols (TG) | Value | Lower Value | ↓ 28.40% |

| Low-Density Lipoprotein Cholesterol (LDL-C) | Value | Lower Value | ↓ 22.07% |

| High-Density Lipoprotein Cholesterol (HDL-C) | Value | Higher Value | ↑ 8.55% |

Advanced Methodologies in Sciadonic Acid Research

Isolation and Purification Techniques for High Purity Sciadonic Acid

Obtaining sciadonic acid in high purity is a critical prerequisite for accurate biological and chemical studies. The isolation process typically begins with extraction from natural sources, such as the seeds of gymnosperms. Following the initial extraction of total lipids, a multi-step purification strategy is often employed to isolate sciadonic acid from a complex mixture of other fatty acids.

A common initial step involves the saponification of the lipid extract to yield a mixture of free fatty acids. Subsequently, techniques that separate fatty acids based on their degree of unsaturation and structure are utilized. One effective method is urea (B33335) inclusion crystallization . This technique is based on the principle that urea molecules can form crystalline complexes with saturated and monounsaturated fatty acids, leaving polyunsaturated fatty acids like sciadonic acid in the liquid phase. By carefully controlling the temperature and the ratio of fatty acids to urea, a significant enrichment of sciadonic acid can be achieved. For instance, a similar approach has been successfully used to concentrate arachidonic acid from microbial lipids, where the initial concentration was increased from 38% to 79%. nih.gov

For achieving purities exceeding 99%, preparative high-performance liquid chromatography (prep-HPLC) is an indispensable tool. nih.govwarwick.ac.uk This technique separates molecules based on their differential partitioning between a stationary phase and a mobile phase. For fatty acid purification, reversed-phase columns, such as C18 columns, are frequently used. nih.govtandfonline.com The mobile phase typically consists of a mixture of organic solvents like methanol (B129727) or acetonitrile (B52724) and water. nih.govtandfonline.com By optimizing the solvent gradient and flow rate, highly purified fractions of sciadonic acid can be collected. The combination of urea inclusion crystallization as an enrichment step followed by prep-HPLC is a powerful strategy for obtaining high-purity sciadonic acid suitable for detailed experimental work. nih.govnih.gov

Table 1: Comparison of Purification Techniques for Polyunsaturated Fatty Acids

| Technique | Principle of Separation | Typical Purity Achieved | Advantages | Limitations |

|---|---|---|---|---|

| Urea Inclusion Crystallization | Forms crystalline adducts with saturated and monounsaturated fatty acids. | Enrichment (e.g., up to ~80%) | Cost-effective, suitable for large-scale enrichment. | Does not yield high purity in a single step; separation of different PUFAs is limited. |

| Preparative HPLC | Differential partitioning between stationary and mobile phases. | >99% | High resolution and purity, adaptable to various fatty acids. | More expensive, lower sample capacity compared to crystallization. |

Analytical Chemistry for Identification and Quantification

Accurate identification and quantification of sciadonic acid in complex biological samples are crucial for understanding its distribution, metabolism, and effects. This requires a suite of advanced analytical techniques capable of distinguishing between closely related fatty acid isomers.

Mass spectrometry (MS) is a cornerstone of modern lipid analysis due to its high sensitivity and specificity. When coupled with a separation technique like gas chromatography (GC) or liquid chromatography (LC), it allows for the detailed structural characterization of fatty acids.

A significant challenge in sciadonic acid research is its differentiation from other eicosatrienoic acid isomers. Conventional MS fragmentation patterns of fatty acids can sometimes be ambiguous. nih.gov However, specialized tandem mass spectrometry (MS/MS) techniques can provide more detailed structural information. wikipedia.org Collision-induced dissociation (CID) of the molecular ion can generate fragment ions that are characteristic of the double bond positions. libretexts.org While the fragmentation of polyunsaturated fatty acids can be complex, careful analysis of the resulting spectra can help in identifying the unique structure of sciadonic acid. nih.govresearchgate.net

Lipidomics , the large-scale study of lipids in biological systems, heavily relies on MS-based platforms. thermofisher.comcreative-proteomics.com A typical lipidomics workflow involves lipid extraction from a biological sample, separation by LC, and analysis by high-resolution mass spectrometry. thermofisher.comnih.govnih.gov This approach enables the comprehensive profiling of hundreds to thousands of lipid species, including those containing sciadonic acid. By comparing the lipidomes of cells or tissues under different conditions (e.g., before and after treatment with sciadonic acid), researchers can gain insights into its metabolic fate and its impact on lipid networks. nih.gov

High-performance liquid chromatography (HPLC) is a versatile technique for the analysis of fatty acids. hplc.euaocs.org For separating polyunsaturated fatty acids, reversed-phase HPLC is commonly employed, where separation is based on both chain length and the number of double bonds. aocs.org The use of specialized columns can enhance the separation of isomers. For instance, silver ion HPLC (Ag+-HPLC) is particularly effective for separating fatty acids based on the number, configuration, and position of their double bonds. gerli.com

Gas chromatography (GC) is a highly sensitive and high-resolution technique for fatty acid analysis. For GC analysis, fatty acids are typically derivatized to their fatty acid methyl esters (FAMEs) to increase their volatility. sigmaaldrich.comnih.gov The FAMEs are then separated on a capillary column, often with a polar stationary phase, which allows for the separation of FAMEs based on their chain length and degree of unsaturation. sigmaaldrich.comntnu.no The retention time of the sciadonic acid methyl ester, when compared to known standards, can be used for its identification and quantification. Coupling GC with a flame ionization detector (FID) or a mass spectrometer (GC-MS) provides robust quantification and confident identification, respectively. sigmaaldrich.comntnu.no

Table 2: Overview of Chromatographic Techniques for Sciadonic Acid Analysis

| Technique | Sample Preparation | Typical Column Type | Detection Method | Key Application |

|---|---|---|---|---|

| HPLC | Derivatization (optional, e.g., to phenacyl esters for UV detection) | Reversed-phase (C18), Silver Ion | UV, MS, Evaporative Light Scattering Detector (ELSD) | Isomer separation, analysis of non-volatile derivatives. |

| GC | Derivatization to FAMEs (required) | Polar capillary columns (e.g., wax-type) | FID, MS | High-resolution separation and quantification of fatty acid profiles. |

In Vitro Cellular and Biochemical Assay Systems

To investigate the biological activities of sciadonic acid at the cellular and molecular level, various in vitro assay systems are employed. These models allow for controlled experiments to dissect the mechanisms of action of sciadonic acid.

To study the effects of sciadonic acid, these macrophage cell lines can be pre-treated with the purified fatty acid before LPS stimulation. The impact of sciadonic acid on the production of inflammatory markers can then be quantified. For example, studies with omega-3 fatty acids have shown a decrease in NO production in LPS-stimulated RAW 264.7 cells. nih.gov Similar experimental setups can be used to assess how sciadonic acid influences cytokine release (e.g., TNF-α, IL-6) and the expression of key inflammatory enzymes.

Given the presence of sciadonic acid in certain plant-derived oils used in skincare, its effects on skin cells are of particular interest. The human keratinocyte cell line HaCaT is a well-established and widely used model for studying skin biology, including barrier function, proliferation, and inflammatory responses. hw.ac.ukresearchgate.netmdpi.com

Research has shown that purified sciadonic acid taken up by cultured human skin keratinocytes can reduce the levels of arachidonic acid and the pro-inflammatory mediator prostaglandin (B15479496) E₂. nih.gov In vitro wound healing assays, such as the scratch assay, can be performed with HaCaT cells to determine if sciadonic acid affects keratinocyte migration, a crucial step in wound repair. nih.gov Furthermore, these cells can be exposed to stressors like UV radiation or inflammatory stimuli to investigate the protective or anti-inflammatory effects of sciadonic acid on skin cells. nih.gov

Fibroblast Cell Lines

While research directly investigating the effects of pure sciadonic acid on fibroblast cell lines is limited, studies on formulations containing this unique fatty acid have provided initial insights. One notable study utilized an oil preparation named Delta-5®, containing 20-25% sciadonic acid, to treat human dermal fibroblasts. The research indicated that this formulation enhanced cell viability following exposure to ultraviolet UVA radiation. nih.gov This suggests a potential protective role for sciadonic acid in skin cells against certain types of environmental stressors. Further research is necessary to elucidate the specific mechanisms by which sciadonic acid may influence fibroblast function, including its potential impact on collagen synthesis, wound healing, and inflammatory responses within the skin's dermal layer.

Liver Cell Models

The investigation of sciadonic acid's impact on hepatic lipid metabolism has been a key area of research, with significant findings emerging from studies that, while conducted in vivo, have direct implications for liver cell models. Research has demonstrated that sciadonic acid can modulate hepatic lipid metabolism by inhibiting the expression and activity of Stearoyl-CoA Desaturase 1 (SCD1), a critical enzyme in the synthesis of monounsaturated fatty acids. nih.gov This inhibition of SCD1 is a key mechanism behind the observed reduction in triglyceride levels. In animal models of diet-induced obesity, sciadonic acid administration has been shown to ameliorate pathological damage to the liver. nih.gov These findings strongly suggest that sciadonic acid directly influences hepatocyte lipid handling and metabolic pathways. Future in vitro studies using primary hepatocytes or immortalized liver cell lines, such as HepG2, could further delineate the direct cellular and molecular effects of sciadonic acid on liver cells, independent of systemic influences.

Molecular and Gene Expression Analysis Techniques

A range of sophisticated molecular and gene expression analysis techniques have been employed to unravel the mechanisms of action of sciadonic acid. Transcriptomic analyses have been pivotal in identifying the signaling pathways modulated by this fatty acid. For instance, research has shown that sciadonic acid activates the PPARα/SREBP-1C/FAS signaling pathway, which plays a crucial role in lipid metabolism. nih.gov Furthermore, in the context of metabolic disorders, sciadonic acid has been found to activate the PI3K/AKT/GLUT-2 signaling pathway, which is instrumental in promoting glucose metabolism and maintaining glucose homeostasis. frontiersin.org

In studies investigating the interplay between sciadonic acid, gut health, and systemic effects, 16S rRNA analysis has been utilized to characterize changes in the gut microbiota. frontiersin.org This technique has revealed that sciadonic acid can modulate the composition of intestinal flora, promoting the abundance of beneficial bacteria. frontiersin.org These molecular and genomic approaches have been instrumental in moving beyond phenomenological observations to a more mechanistic understanding of how sciadonic acid exerts its biological effects.

In Vivo Pre-clinical Animal Models

Rodent Models of Metabolic Disorders

Rodent models have been instrumental in elucidating the therapeutic potential of sciadonic acid in the context of metabolic disorders. High-fat diet (HFD)-induced obesity models in mice have been widely used to study the effects of sciadonic acid on lipid metabolism and weight management. nih.govfao.org In these models, administration of sciadonic acid has been shown to significantly reduce levels of total cholesterol (TC), triacylglycerols (TG), and low-density lipoprotein cholesterol (LDL-C), while increasing high-density lipoprotein cholesterol (HDL-C). nih.gov Furthermore, sciadonic acid has been observed to inhibit weight gain and reduce the accumulation of epididymal fat. nih.govfao.org

In addition to obesity models, rodent models of type 2 diabetes mellitus (T2DM), often induced by a combination of a high-fat diet and streptozotocin (B1681764) (STZ), have been employed to investigate the anti-diabetic properties of sciadonic acid. frontiersin.org In these models, sciadonic acid has been demonstrated to alleviate hyperlipidemia, improve insulin (B600854) resistance, and promote glycogen (B147801) synthesis. frontiersin.org These studies in rodent models of metabolic disorders have provided compelling pre-clinical evidence for the beneficial effects of sciadonic acid on key aspects of metabolic health.

Skin Irritation Models

Pre-clinical investigations into the effects of sciadonic acid on the skin have utilized models of skin irritation. One such study employed a model of chemically-induced skin barrier damage using 2% sodium lauryl sulfate (B86663) (SLS) in healthy female subjects. nih.gov While this was a human study, it serves as a pre-clinical model for assessing the efficacy of topical agents. In this model, a topical oil containing 20-25% sciadonic acid, referred to as Delta-5® oil, was applied to the irritated skin. nih.gov The results demonstrated that the sciadonic acid-containing oil significantly improved skin barrier function. This was evidenced by a reduction in transepidermal water loss (TEWL), an increase in skin impedance, and a decrease in redness compared to untreated damaged skin. nih.gov These findings suggest that sciadonic acid has a restorative effect on the skin barrier and may be beneficial in conditions characterized by skin irritation and compromised barrier function.

Human Clinical Investigations

Recent advanced methodologies have enabled the first human clinical investigations into the effects of sciadonic acid, particularly focusing on its topical applications and potential as a biomarker in disease states.

Controlled Clinical Studies on Topical Applications

The first formal controlled clinical study on the topical application of sciadonic acid investigated its effects on skin barrier function in healthy female subjects using a skin irritation model. nih.gov This pilot study aimed to determine if an oil containing sciadonic acid could ameliorate skin barrier damage induced by an irritant. nih.gov

Research Design and Methodology

The study employed a well-established sodium lauryl sulfate (SLS) irritation injury model. nih.gov Forearm skin of the subjects was chemically damaged with a 2% SLS solution for 24 hours to induce barrier disruption. nih.govconsensus.app The damaged skin areas were then either left untreated or treated twice daily for 27 days with an oil containing 24% sciadonic acid. nih.govconsensus.app

Key parameters of skin barrier function were assessed at multiple time points (day 0, 1, 2, 3, 7, and 28). nih.gov These parameters included:

Transepidermal Water Loss (TEWL): An indicator of the skin's barrier integrity.

Skin Surface Impedance: An indirect measure of skin hydration. nih.gov

Redness: A visual sign of inflammation. nih.gov

Detailed Research Findings

The application of the sciadonic acid-containing oil yielded statistically significant improvements in skin barrier function compared to the untreated damaged sites. nih.govconsensus.app A notable reduction in TEWL was observed, indicating enhanced skin barrier repair and healing. nih.gov Similarly, skin impedance measurements followed a comparable pattern of improvement. nih.govconsensus.app The treatment also led to a visible reduction in redness at specific time points. nih.gov

Table 1: Summary of Findings from a Controlled Clinical Study on Topical Sciadonic Acid Application

| Parameter Assessed | Observation Days | Key Findings | Reference |

|---|---|---|---|

| Transepidermal Water Loss (TEWL) | 3, 7, and 28 | Statistically significant decrease compared to untreated damaged skin, with reductions of 125% (Day 3), 74% (Day 7), and 69% (Day 28) relative to Day 1. | nih.govconsensus.app |

| Skin Impedance | 3, 7, and 28 | Patterns of improvement similar to those observed for TEWL. | nih.govconsensus.app |

| Redness | 3 and 7 | Observed reduction in redness compared to untreated SLS-damaged skin. | nih.gov |

Biofluid and Tissue Fatty Acid Profiling in Disease States